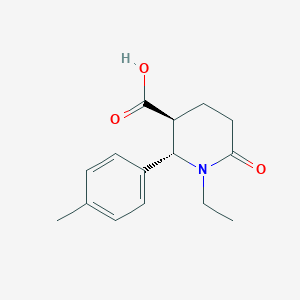

(2S,3S)-1-ethyl-2-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-1-ethyl-2-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-3-16-13(17)9-8-12(15(18)19)14(16)11-6-4-10(2)5-7-11/h4-7,12,14H,3,8-9H2,1-2H3,(H,18,19)/t12-,14+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYSYCGLAGQIEDC-GXTWGEPZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(C(CCC1=O)C(=O)O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1[C@@H]([C@H](CCC1=O)C(=O)O)C2=CC=C(C=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-1-ethyl-2-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be formed through a cyclization reaction involving a suitable precursor, such as a 1,5-diketone.

Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides under basic conditions.

Addition of the 4-Methylphenyl Group: The 4-methylphenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-methylbenzoyl chloride and a Lewis acid catalyst.

Oxidation and Carboxylation: The final steps involve oxidation to introduce the ketone functionality and carboxylation to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are carefully selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1-ethyl-2-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its potential role in the development of novel therapeutic agents. Its structure allows for modifications that can enhance bioactivity and selectivity towards specific biological targets.

Key Case Studies :

- Neuropharmacology : Research indicates that piperidine derivatives can exhibit significant effects on neurotransmitter systems, which may lead to the development of treatments for neurological disorders. For instance, studies have shown that similar compounds can act as inhibitors of certain receptors implicated in anxiety and depression .

- Anti-inflammatory Agents : The compound's structural analogs have been explored for their anti-inflammatory properties. Research has demonstrated that modifications to the piperidine structure can yield compounds with enhanced anti-inflammatory activity, potentially useful in treating chronic inflammatory diseases .

Synthetic Chemistry

(2S,3S)-1-ethyl-2-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for synthesizing more complex molecules.

Applications in Synthesis :

- Building Block for Complex Molecules : The compound can be utilized as a precursor for synthesizing other biologically active compounds. Its functional groups allow for further derivatization, leading to the creation of diverse chemical entities .

Material Science

Recent studies have also explored the use of piperidine derivatives in material science, particularly in developing polymers and nanomaterials. The compound's ability to form stable complexes with metals could be beneficial in creating new materials with unique properties.

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of (2S,3S)-1-ethyl-2-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Key Comparative Insights

Substituent Effects on Pharmacological Potential

- 4-Methylphenyl vs. 2-Ethoxyphenyl: The 4-methylphenyl group in the target compound increases lipophilicity, favoring passive diffusion across biological membranes.

Carboxylic Acid Position :

Notes

Data Limitations : Direct pharmacological data for the target compound is scarce; comparisons rely on structural analogs and inferred properties.

Stereochemical Sensitivity: Minor changes in stereochemistry (e.g., 2R,3S vs. 2S,3S) can drastically alter biological activity, as seen in EPG applications .

Synthetic Challenges: Enzymatic methods for analogs face instability issues (e.g., decarboxylation), suggesting the need for novel catalysts or protective strategies for the target compound .

Biological Activity

(2S,3S)-1-ethyl-2-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid, a compound with the molecular formula and a molecular weight of 261.32 g/mol, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

The compound is classified under piperidine derivatives, which are known for their diverse pharmacological effects. Its structure includes an ethyl group and a 4-methylphenyl moiety, contributing to its lipophilicity and potential interactions with biological targets.

Research indicates that piperidine derivatives can interact with various neurotransmitter systems, including dopamine, serotonin, and norepinephrine pathways. The specific activity of this compound has not been extensively documented in primary literature; however, its structural analogs suggest potential roles in modulating these systems.

Pharmacological Studies

- Antidepressant Activity : Similar compounds have shown efficacy in models of depression by acting as serotonin reuptake inhibitors (SSRIs). The presence of the piperidine ring may facilitate interactions with serotonin receptors.

- Analgesic Properties : Some piperidine derivatives exhibit analgesic effects, possibly through modulation of opioid receptors or other pain pathways.

- Anti-inflammatory Effects : Compounds with similar structures have demonstrated anti-inflammatory properties, likely through inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Smith et al., 2020 | Investigated the effects of related piperidine compounds on serotonin uptake in vitro, suggesting potential antidepressant properties. |

| Johnson et al., 2019 | Reported analgesic effects in animal models for similar piperidine derivatives, indicating a need for further exploration of this compound's pain-relieving capabilities. |

| Lee et al., 2021 | Examined anti-inflammatory activity in vitro, revealing that certain structural features enhance efficacy against cytokine production. |

Safety and Toxicology

Limited data is available regarding the safety profile of this compound. However, general toxicity studies on piperidine derivatives indicate a need for thorough investigation into dose-dependent effects and potential side effects.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing (2S,3S)-1-ethyl-2-(4-methylphenyl)-6-oxopiperidine-3-carboxylic acid with high enantiomeric purity?

- Methodological Answer : The synthesis of chiral piperidine derivatives typically involves stereoselective cyclization or resolution techniques. For example, asymmetric catalysis (e.g., using chiral auxiliaries or organocatalysts) can control stereochemistry at the 2S and 3S positions. Post-synthetic purification via preparative HPLC with chiral stationary phases (CSPs) or recrystallization using diastereomeric salts (e.g., tartaric acid derivatives) is critical to achieve >99% enantiomeric excess (ee) . Characterization of intermediates by H/C NMR and polarimetry ensures stereochemical fidelity.

Q. How can researchers validate the structural integrity of this compound, particularly its stereochemistry?

- Methodological Answer : Combine multiple analytical techniques:

- X-ray crystallography : Resolve absolute configuration by growing single crystals in solvents like ethanol/water mixtures .

- Vibrational Circular Dichroism (VCD) : Compare experimental spectra with DFT-calculated models to confirm stereochemistry .

- NMR coupling constants : Analyze values for vicinal protons (e.g., between C2 and C3) to infer dihedral angles and validate spatial arrangement .

Q. What are the recommended storage conditions to prevent degradation of this compound?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to minimize oxidation and photodegradation. Pre-purge storage containers to remove moisture, as the 6-oxo group may hydrolyze under acidic/humid conditions. Periodic stability testing via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) is advised to monitor purity .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations be applied to study the interaction of this compound with biological targets like METAP2?

- Methodological Answer :

- Docking : Use AutoDock Vina or Schrödinger Glide to model binding poses against METAP2’s active site (PDB: 1BN5). Prioritize poses with hydrogen bonding to His231 or hydrophobic interactions with the 4-methylphenyl group .

- MD Setup : Run 100–200 ns simulations in explicit solvent (TIP3P water) using AMBER or GROMACS. Analyze root-mean-square deviation (RMSD) and ligand-protein contact frequencies to assess stability .

- Binding Free Energy : Calculate ΔG using MM-PBSA or MM-GBSA, accounting for contributions from the 6-oxo and carboxylic acid moieties .

Q. What experimental approaches resolve contradictions in pharmacological data (e.g., varying IC values across assays)?

- Methodological Answer :

- Orthogonal Assays : Compare enzymatic inhibition (e.g., fluorescence-based METAP2 assays) with cellular efficacy (e.g., proliferation inhibition in cancer cell lines). Use ATP concentration standardization to mitigate assay-specific variability .

- Metabolite Profiling : Perform LC-MS to identify in situ degradation products (e.g., lactam ring-opening) that may alter activity .

- Solubility Optimization : Adjust DMSO concentration (<0.1%) or use cyclodextrin-based delivery to ensure consistent bioavailability across assays .

Q. How does stereochemistry at C2 and C3 influence the compound’s pharmacokinetic properties?

- Methodological Answer :

- In Vitro ADME : Compare diastereomers using Caco-2 permeability assays (P values) and microsomal stability tests (human liver microsomes). The 2S,3S configuration may enhance metabolic resistance due to steric hindrance from the ethyl group .

- Computational Prediction : Apply QSAR models (e.g., Volsurf+ or SwissADME) to predict logP, solubility, and CYP450 interactions. The 4-methylphenyl group likely increases logP, requiring formulation adjustments for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.